Cas no 893988-87-9 (ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate)

ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate

- 1-Piperazinecarboxylic acid, 4-[2-[[6-(3-methoxyphenyl)-3-pyridazinyl]thio]acetyl]-, ethyl ester

- HMS2709D05

- CHEMBL1506133

- DTXSID101326090

- ethyl 4-(2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate

- SMR000323878

- F1899-1320

- 893988-87-9

- ethyl 4-(2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

- AKOS024618554

- MLS000678649

- ethyl 4-[2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate

-

- インチ: 1S/C20H24N4O4S/c1-3-28-20(26)24-11-9-23(10-12-24)19(25)14-29-18-8-7-17(21-22-18)15-5-4-6-16(13-15)27-2/h4-8,13H,3,9-12,14H2,1-2H3

- InChIKey: AYMPEQNUZOASAW-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(C2C=CC=C(C=2)OC)N=N1)CC(N1CCN(C(=O)OCC)CC1)=O

計算された属性

- せいみつぶんしりょう: 416.15182643g/mol

- どういたいしつりょう: 416.15182643g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 29

- 回転可能化学結合数: 7

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 110Ų

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- ふってん: 646.7±55.0 °C(Predicted)

- 酸性度係数(pKa): 1.23±0.10(Predicted)

ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1899-1320-1mg |

ethyl 4-(2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate |

893988-87-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate 関連文献

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylateに関する追加情報

Ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate: A Comprehensive Overview

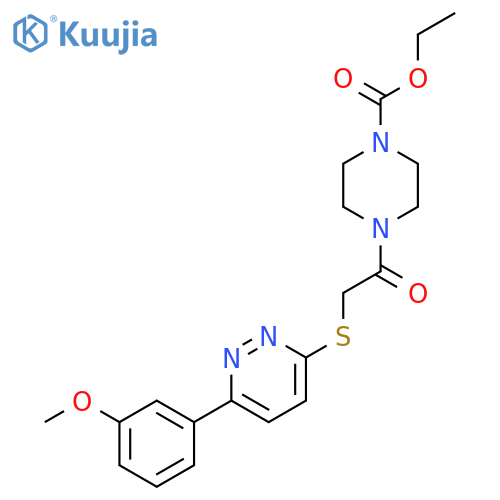

Ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate, with the CAS number 893988-87-9, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine moiety, and a sulfanyl group, making it a versatile molecule with potential applications in drug discovery and development.

The molecular structure of ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate is notable for its combination of functional groups. The piperazine ring, a six-membered amine-containing structure, is a common feature in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The pyridazine moiety, on the other hand, introduces aromaticity and potentially enhances the molecule's stability and reactivity. The sulfanyl group (-S-) further adds to the compound's complexity by providing a site for potential redox reactions and sulfur-based interactions.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role as a scaffold for designing inhibitors of key enzymes involved in metabolic disorders. The presence of the methoxyphenyl group in the pyridazine ring suggests that this compound may exhibit selectivity towards certain biological targets, making it an interesting candidate for further investigation.

In terms of synthesis, ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of the pyridazine derivative, followed by its coupling with the piperazine ring via a sulfide linkage. The final step involves esterification to introduce the ethyl carboxylate group.

The pharmacokinetic properties of this compound have also been studied to assess its potential as a drug candidate. Early results indicate that it has moderate solubility in aqueous solutions and exhibits reasonable stability under physiological conditions. However, further studies are required to evaluate its bioavailability and metabolic profile.

From an environmental perspective, ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate has been shown to degrade under specific conditions, reducing its persistence in natural systems. This makes it a more eco-friendly option compared to some other synthetic compounds.

In conclusion, ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate (CAS No: 893988-87-9) is a promising compound with diverse applications in organic chemistry and pharmacology. Its unique structure and functional groups make it an attractive candidate for further research into drug development and material science.

893988-87-9 (ethyl 4-(2-{6-(3-methoxyphenyl)pyridazin-3-ylsulfanyl}acetyl)piperazine-1-carboxylate) 関連製品

- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)

- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)

- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)

- 2171310-52-2((2R)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidine-2-carboxylic acid)

- 58688-35-0(cyclohexyl(cyclopropyl)methanone)

- 439097-27-5(2-({2-3-Chloro-5-(trifluoromethyl)-2-pyridinylhydrazino}methylene)-1,3-cyclohexanedione)

- 2742653-63-8(Tert-butyl 3-cyclopropyl-3-formylpyrrolidine-1-carboxylate)

- 863446-41-7(N-(3-fluorophenyl)-2-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 1806840-16-3(Ethyl 3,4-bis(trifluoromethyl)-2-iodobenzoate)

- 38985-69-2(2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole)